Product packaging for 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone(Cat. No.:)

3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone

Cat. No.: B13784759
M. Wt: 151.21 g/mol
InChI Key: FILNPHNMSIBWEE-UHFFFAOYSA-N
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Description

3,4,5,6,7,8-Hexahydro-1(2H)-isoquinolinone (CAS 24193-05-3) is a versatile tetrahydroisoquinoline derivative with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . This lactam-based scaffold is of significant interest in modern medicinal chemistry and drug discovery, particularly for the construction of complex heterocyclic compounds that mimic natural products . The tetrahydroisoquinoline core is a privileged structure found in numerous biologically active molecules and pharmaceuticals, including α2-adrenoceptor antagonists, opioid receptor antagonists, and dipeptidyl peptidase IV (DPP-IV) inhibitors . As a building block, this compound enables researchers to access diverse chemical libraries through various synthetic transformations, including palladium-catalyzed cross-coupling reactions and functionalization of its lactam group . Its hexahydro structure provides a rigid, yet functionalizable framework that is valuable for probing biological systems and exploring structure-activity relationships (SAR) in the development of new therapeutic agents. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B13784759 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

3,4,5,6,7,8-hexahydro-2H-isoquinolin-1-one

InChI

InChI=1S/C9H13NO/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H2,(H,10,11)

InChI Key

FILNPHNMSIBWEE-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CCNC2=O

Origin of Product

United States

Synthetic Methodologies for 3,4,5,6,7,8 Hexahydro 1 2h Isoquinolinone and Its Derivatives

Classical Approaches and their Modern Adaptations

Traditional methods for constructing the isoquinoline (B145761) skeleton have been ingeniously adapted to produce its saturated and functionalized derivatives. These methods often involve intramolecular cyclization reactions that form the core heterocyclic structure.

Bischler-Napieralski Cyclization and Variants for Isoquinolinone Scaffolds

The Bischler-Napieralski reaction is a cornerstone in isoquinoline synthesis, traditionally involving the acid-catalyzed cyclization of β-phenethylamides to form 3,4-dihydroisoquinolines. organic-chemistry.orgnrochemistry.comquimicaorganica.org The reaction is an intramolecular electrophilic aromatic substitution that typically requires strong dehydrating agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or zinc chloride (ZnCl₂). organic-chemistry.orgwikipedia.org The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester or a nitrilium ion intermediate. nrochemistry.comwikipedia.org

To apply this reaction for the synthesis of the non-aromatic 3,4,5,6,7,8-hexahydroisoquinoline skeleton, the aromatic precursor must be replaced with a suitable alicyclic analogue. A key adaptation involves the intramolecular cyclization of N-[2-(1'-cyclohexenyl)ethyl] amides. zenodo.org This modification directs the cyclization onto the double bond of the cyclohexenyl ring rather than an aromatic system. Subsequent treatment or hydrolysis of the resulting cyclic imine intermediate would be necessary to yield the corresponding lactam, 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone.

Modern variants focus on milder reaction conditions to improve yields and reduce the use of hazardous reagents. One such system employs a combination of aluminum chloride (AlCl₃) and potassium iodide (KI) in acetonitrile (B52724), which facilitates the cyclization at room temperature with high yields and minimal side products. zenodo.org

Table 1: Conditions for Bischler-Napieralski Type Cyclization of N-[2-(1'-cyclohexenyl)ethyl] Amides zenodo.org
Precursor AmideCyclizing Agent/CatalystSolventTemperatureYield
N-[2-(1'-cyclohexenyl)ethyl] phenyl amideAlCl₃ / KIAcetonitrileRoom Temperature>95%
N-[2-(1'-cyclohexenyl)ethyl]-4-methoxy phenyl acetamideAlCl₃ / KIAcetonitrileRoom Temperature>95%

Pictet-Spengler Reaction and Stereochemical Considerations

First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to yield a tetrahydroisoquinoline. wikipedia.orgyoutube.com The reaction proceeds through the formation of a Schiff base, which upon protonation generates an electrophilic iminium ion that undergoes intramolecular cyclization. jk-sci.com This reaction is a special case of the more general Mannich reaction. wikipedia.org

The synthesis of a hexahydroisoquinolinone scaffold using this methodology requires significant modification of the standard substrates. A β-cyclohexylethylamine would serve as the non-aromatic amine component. The carbonyl component would need to be a keto-acid or a related derivative (e.g., glyoxylic acid) to introduce the carboxylic acid functionality necessary for the final lactam ring formation, which would occur via a subsequent intramolecular amidation step.

A critical aspect of the Pictet-Spengler reaction is its stereochemical outcome. When the carbonyl substrate is not formaldehyde, a new chiral center is created at the C-1 position of the isoquinoline core. wikipedia.org The diastereoselectivity of the reaction can be controlled by the choice of substrates, chiral auxiliaries, or the use of chiral Brønsted acid catalysts. wikipedia.orgarkat-usa.org For instance, the reaction of enantiopure tryptophan esters with aldehydes can lead to specific cis or trans configurations in the resulting tetrahydro-β-carboline products, highlighting the potential for stereocontrol in analogous systems. wikipedia.org

Pomeranz-Fritsch Reaction and Multi-Component Strategies

The Pomeranz-Fritsch reaction, first described in 1893, is another classical method for synthesizing the isoquinoline nucleus. wikipedia.org The standard reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of an aromatic aldehyde and 2,2-diethoxyethylamine. wikipedia.orgthermofisher.com The reaction is versatile, and several modifications exist, such as the Schlittler-Müller modification, which uses a benzylamine (B48309) and glyoxal (B1671930) semiacetal, and the Bobbitt modification, which generates tetrahydroisoquinolines via hydrogenation of an intermediate. thermofisher.comdrugfuture.com

However, the fundamental mechanism of the Pomeranz-Fritsch reaction relies on an acid-mediated electrophilic attack on an activated aromatic ring. nih.gov This makes the classical approach inherently unsuitable for the direct synthesis of the non-aromatic, saturated this compound ring system. Application to this target would necessitate replacing the benzaldehyde (B42025) precursor with a non-aromatic aldehyde or ketone and using a substrate that does not rely on aromatic cyclization.

Despite this limitation for the specific hexahydroisoquinolinone target, the Pomeranz-Fritsch reaction has been successfully integrated into multi-component strategies to generate diverse libraries of aromatic isoquinoline derivatives. nih.govacs.org For example, a post-cyclization strategy following a Ugi multi-component reaction has been used to create complex isoquinoline scaffolds in a highly efficient, single-pot sequence. nih.govacs.org

Castagnoli-Cushman Reaction Applied to Hexahydroisoquinolinones

The Castagnoli-Cushman reaction (CCR) is a powerful transformation that produces a wide variety of lactams from the reaction of an imine with a cyclic anhydride (B1165640). researchgate.netmdpi.com This reaction is particularly well-suited for the synthesis of isoquinolinone-type structures. The mechanism, though debated, is thought to involve either the formation of an N-acyliminium ion followed by ring closure or a stepwise Mannich-type addition followed by N-acylation. nih.gov

While many applications of the CCR involve using homophthalic anhydride to synthesize benzo-fused lactams, the reaction's scope can be extended to create the hexahydroisoquinolinone core by selecting appropriate non-aromatic starting materials. researchgate.netmdpi.com A plausible, though not explicitly detailed in the provided sources, synthetic route could involve a three-component reaction between cyclohexanone (B45756) (or a derivative), an ammonia (B1221849) source (like ammonium (B1175870) acetate), and a suitable cyclic anhydride (such as succinic or glutaric anhydride). This approach would generate the bicyclic lactam structure in a single, atom-economical step.

The versatility of the CCR is demonstrated by its use with various anhydrides, including those containing heteroatoms, and its successful application in multicomponent reaction sequences to build complex molecular architectures. nih.govnih.gov This flexibility makes it a highly attractive strategy for the de novo synthesis of substituted hexahydroisoquinolinone derivatives.

Novel and Efficient Synthetic Routes

Modern organic synthesis has seen a surge in the development of metal-catalyzed reactions that offer high efficiency, selectivity, and functional group tolerance. These methods provide new avenues for the construction of complex heterocyclic scaffolds like hexahydroisoquinolinone.

Metal-Catalyzed Processes for Hexahydroisoquinolinone Formation

Transition metal catalysis provides powerful tools for the synthesis of isoquinoline and isoquinolinone cores, often through C-H activation and annulation pathways. While many of these methods yield aromatic or partially unsaturated products, they can be combined with subsequent reduction steps to afford the fully saturated this compound.

Rhodium (Rh)-Catalyzed Synthesis: Rhodium(III) catalysts are particularly effective for the synthesis of isoquinolones via C-H activation. rsc.org One strategy involves the annulation of benzoylhydrazines with alkynes, where an internally oxidizing directing group facilitates the reaction. rsc.org Another approach utilizes the C-H activation/cyclization of benzimidates with allyl carbonates, which act as a C2 synthon, to produce isoquinoline derivatives with the liberation of hydrogen gas. rsc.org The isoquinolinone products from these reactions are typically aromatic and would require a subsequent catalytic hydrogenation step (e.g., using H₂ with Pd/C, PtO₂, or Rh catalysts) to yield the desired hexahydro- scaffold.

Palladium (Pd), Copper (Cu), and Ruthenium (Ru)-Catalyzed Synthesis: Other transition metals have also been employed extensively. Palladium-catalyzed coupling and cyclization reactions are common for building the isoquinoline core. organic-chemistry.org For instance, a palladium-catalyzed coupling of an o-iodobenzaldehyde imine with a terminal alkyne, followed by a copper-catalyzed cyclization, provides a rapid route to isoquinolines. organic-chemistry.org Ruthenium(II)-catalyzed C-H functionalization of primary benzylamines with sulfoxonium ylides offers another pathway that avoids external oxidants. organic-chemistry.org As with rhodium catalysis, these methods generally produce unsaturated systems that serve as precursors to the saturated target molecule after a reduction step.

Table 2: Overview of Metal-Catalyzed Syntheses of Isoquinoline/Isoquinolinone Precursors
Metal CatalystReaction TypeStarting MaterialsProduct TypeReference
Rhodium(III)C-H Activation / AnnulationBenzoylhydrazines + AlkynesIsoquinolones rsc.org
Rhodium(III)C-H Activation / CyclizationBenzimidates + Allyl CarbonatesIsoquinolines rsc.org
Palladium(0)/Copper(I)Coupling / Cyclizationo-Iodobenzaldehyde imine + AlkyneIsoquinolines organic-chemistry.org
Ruthenium(II)C-H Functionalization / AnnulationPrimary benzylamines + Sulfoxonium ylidesIsoquinolines organic-chemistry.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) offer a powerful and efficient pathway for the assembly of complex molecular scaffolds like the hexahydro-1(2H)-isoquinolinone core. These reactions, by combining three or more reactants in a single step, adhere to the principles of atom and step economy, making them highly attractive in modern organic synthesis.

One notable approach involves a three-component domino reaction of 1-aroyl-3,4-dihydroisoquinolines, dimethyl acetylenedicarboxylate, and various C-H acidic compounds. This method, often accelerated by microwave irradiation, leads to the formation of C³-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines, which are structurally related to the target scaffold. researchgate.net Another strategy utilizes a reaction between isatin (B1672199), tetrahydroisoquinoline, and a terminal alkyne in the presence of an acid catalyst to construct N-substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines. nih.gov This reaction proceeds through the sequential formation of a spirooxindole intermediate, cleavage of the C2–C3 bond in the isatin moiety to generate an isocyanate, and subsequent trapping by a second molecule of tetrahydroisoquinoline. nih.gov

A novel synthetic route initiated by the Groebke–Blackburn–Bienaymé (GBB) reaction, a well-known MCR, has been developed for imidazopyridine-fused isoquinolinones. beilstein-journals.orgbeilstein-journals.org The process involves the GBB reaction followed by N-acylation, an intramolecular Diels-Alder (IMDA) reaction, and a final dehydrative re-aromatization step to yield the complex heterocyclic system. beilstein-journals.orgbeilstein-journals.org The efficiency of the key IMDA step is significantly influenced by the electronic nature of the substituents on the diene component. beilstein-journals.org

Table 1: Examples of Multi-Component Reactions for Isoquinoline-Related Scaffolds

Reaction Type Reactants Key Steps Resulting Scaffold
Domino Reaction 1-Aroyl-3,4-dihydroisoquinolines, Dimethyl acetylenedicarboxylate, CH-acids Domino reaction under microwave irradiation C³-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines researchgate.net
Isatin-based MCR Isatin, Tetrahydroisoquinoline, Terminal alkyne Spirooxindole formation, Isocyanate generation, Nucleophilic addition N-Substituted 5,6-dihydropyrrolo[2,1-a]isoquinolines nih.gov

Stereoselective and Enantioselective Synthesis

The development of stereoselective and enantioselective methods is crucial for synthesizing chiral this compound derivatives, which are of significant interest for pharmaceutical applications.

One successful approach to enantioselective synthesis involves the C–H insertion of donor/donor carbenes catalyzed by dirhodium complexes. This method has been effectively used to create six-membered rings containing nitrogen, such as tetrahydroisoquinolines, with excellent diastereo- and enantioselectivity. semanticscholar.org The use of donor/donor carbenes is key to avoiding side reactions like the Stevens rearrangement, which can be problematic with more reactive acceptor/acceptor carbenes. semanticscholar.org

Another strategy combines the Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization to achieve the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. nih.gov In this multi-step synthesis, the stereochemistry is controlled by a chiral amine component, (R)-N-(2,2-diethoxyethyl)-2-phenylglycinol, used in the initial Petasis reaction. The resulting morpholinone derivative is then cyclized to form the tetrahydroisoquinoline core. nih.gov

Furthermore, the diastereoselective propargylation and allylation of chiral N-tert-butanesulfinyl imines serve as key steps in the stereoselective synthesis of various tetrahydroisoquinolines. The resulting chiral 4-azaocta-1,7-diynes and 4-azaocta-1,7-enynes can be further transformed through transition metal-catalyzed reactions, such as [2+2+2] cyclotrimerizations or ring-closing enyne metathesis, to yield stereochemically defined tetrahydroisoquinoline derivatives. ua.es

Intramolecular Cyclization Strategies

Intramolecular cyclization is a cornerstone in the synthesis of the hexahydro-1(2H)-isoquinolinone ring system. These strategies involve forming the heterocyclic ring from a pre-assembled linear precursor.

A versatile method employs an intramolecular Wittig cyclization of triphenylphosphonium salts derived from N-(3-oxoalkyl)-chloroacetamides. This reaction proceeds diastereospecifically to afford 1,8a-trans-1,5,6,7,8,8a-hexahydroisoquinolin-3(2H)-ones in high yields. nih.gov

Transition metal-catalyzed cyclizations are also prominent. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives provides a highly efficient route to isoquinolines and isoquinoline N-oxides. nih.govsemanticscholar.org This reaction can be performed under mild conditions in water, and by choosing whether to protect the oxime's hydroxyl group, the reaction can be selectively directed towards either the isoquinoline or the isoquinoline N-oxide product. nih.govsemanticscholar.org Rhodium(III)-catalyzed C–H activation and subsequent intramolecular C–N cyclization represent another powerful strategy. This approach uses diazodiesters or diazoketoesters as a C2 source to construct the isoquinoline core from benzimidates. rsc.org

A large-scale synthesis of 3,4-dihydro-1(2H)-isoquinolinones has been achieved through a Curtius rearrangement sequence. This involves the high-temperature thermal cyclization of a styryl isocyanate, formed in situ from a precursor acyl azide. The resulting 1(2H)-isoquinolinone can then be catalytically hydrogenated to yield the desired saturated derivative. researchgate.net

Table 2: Overview of Intramolecular Cyclization Strategies

Cyclization Method Precursor Catalyst/Conditions Product Type
Intramolecular Wittig N-(3-oxoalkyl)chloroacetamide-derived phosphonium (B103445) salt Sodium methoxide 1,5,6,7,8,8a-Hexahydroisoquinolin-3(2H)-ones nih.gov
Copper-Catalyzed Cyclization (E)-2-Alkynylaryl oxime derivative CuI, Water, 80 °C Isoquinolines / Isoquinoline N-Oxides nih.govsemanticscholar.org
Rhodium-Catalyzed C-H Activation Benzimidate and Diazodiester Rh(III) complex Isoquinolines rsc.org

Green Chemistry Principles in Hexahydro-1(2H)-isoquinolinone Synthesis

The integration of green chemistry principles into the synthesis of hexahydro-1(2H)-isoquinolinone is an area of active research, aiming to reduce environmental impact through the use of safer solvents, milder conditions, and more efficient catalytic systems.

A significant advancement is the development of synthetic methods that operate in environmentally benign solvents like water or biomass-derived ethanol (B145695). For instance, a copper-catalyzed intramolecular cyclization for isoquinoline synthesis has been successfully performed in water, eliminating the need for volatile organic solvents. nih.govsemanticscholar.org Similarly, a rhodium(III)-catalyzed C-H activation and annulation reaction for producing 3,4-unsubstituted isoquinolones proceeds efficiently in ethanol at room temperature. chemistryviews.orgresearchgate.net

These greener methods often feature high atom economy and avoid the use of stoichiometric external oxidants. In the rhodium-catalyzed synthesis using vinylene carbonate, the carbonate itself acts as an internal oxidant, further enhancing the environmental credentials of the process. researchgate.net The core principles of green chemistry, such as waste prevention, maximizing atom economy, and using catalytic reagents over stoichiometric ones, are central to these modern synthetic approaches. organic-chemistry.orgsemanticscholar.org The development of such protocols not only provides more sustainable routes to the isoquinolinone core but also aligns with the broader goals of the pharmaceutical and chemical industries to minimize their ecological footprint. organic-chemistry.orgsemanticscholar.org

Functionalization and Derivatization Strategies of the Hexahydro-1(2H)-isoquinolinone Core

Once the core hexahydro-1(2H)-isoquinolinone scaffold is assembled, subsequent functionalization and derivatization are essential for creating a diverse library of compounds for biological screening and developing structure-activity relationships.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise modification of specific positions on the hexahydro-1(2H)-isoquinolinone scaffold. C-H activation has emerged as a powerful tool for this purpose, enabling the direct introduction of functional groups at positions that would be difficult to access through classical methods. nih.govnih.gov While much of the research has focused on the aromatic quinoline (B57606) core, the principles are adaptable to the saturated isoquinolinone system. Transition metal catalysis, often employing palladium, rhodium, or copper, can direct functionalization to specific C-H bonds, guided by existing functional groups or directing groups within the molecule. nih.govnih.gov

For related heterocyclic systems, regioselective and stereospecific [3+3] annulation reactions have been developed. For example, the reaction between pyridinium (B92312) 1,4-zwitterionic thiolates and aziridines allows for the enantio-retained preparation of functionalized 3,4-dihydro-2H-1,4-thiazines, demonstrating a high degree of regiochemical control. rsc.org Such strategies could potentially be adapted to functionalize the hexahydroisoquinolinone core.

Introduction of Diverse Chemical Entities on the Scaffold

Introducing a wide range of chemical entities onto the hexahydro-1(2H)-isoquinolinone core is key to exploring its chemical and biological potential. This can be achieved by incorporating functionalized building blocks during the primary synthesis or by post-synthetic modification.

Multi-component reactions are particularly well-suited for generating diversity. For example, the GBB-initiated synthesis of imidazopyridine-fused isoquinolinones allows for variation in three key positions by simply changing the starting aldehyde, aminopyridine, and isocyanide components. beilstein-journals.org This modularity enables the rapid creation of a library of analogs with diverse substituents.

Derivatization of existing functional groups is another common strategy. Hydroxyl groups on the scaffold, for instance, can be targeted with various derivatizing agents to enhance analytical properties or modify biological activity. nih.gov While the parent hexahydro-1(2H)-isoquinolinone lacks a hydroxyl group, derivatives bearing this functionality can be readily prepared and subsequently modified. Furthermore, the synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a sequence involving a three-component [3+2] cycloaddition followed by a one-pot N-allylation and intramolecular Heck reaction, showcasing a method to introduce complex, fused-ring systems. researchgate.net The development of stereoselective syntheses for scaffolds like hexahydroimidazo[1,5-b]isoquinoline, designed as surrogates for steroidal systems, further illustrates the introduction of diverse and complex chemical entities onto an isoquinoline-based core. acs.org

Synthetic Modifications for Analog Generation

The generation of analogs from the core structure of this compound is crucial for exploring structure-activity relationships (SAR) and developing new chemical entities with tailored properties. Synthetic modifications typically target the nitrogen atom, the C-1 position adjacent to the nitrogen, or the saturated carbocyclic ring. These modifications allow for the systematic variation of steric, electronic, and lipophilic characteristics of the molecule.

Key strategies for analog generation include the introduction of diverse substituents through alkylation, arylation, and acylation, as well as modifications to the core heterocyclic structure itself. Catalytic methods, including palladium-catalyzed C–H activation and annulation, have become powerful tools for constructing substituted isoquinolinone scaffolds. researchgate.netmdpi.com

One of the most direct methods for creating derivatives is through the Bischler-Napieralski reaction, which facilitates intramolecular cyclization to form the dihydroisoquinoline core that can be subsequently modified or reduced. zenodo.orgorganic-chemistry.org This reaction is versatile, allowing for the synthesis of derivatives with various substituents at the C-1 position, such as substituted phenyl or benzyl (B1604629) groups. zenodo.org For instance, the cyclization of N-[2-(1'-cyclohexenyl)ethyl]-substituted phenyl acetamides using a Lewis acid catalyst system like AlCl₃ with KI in acetonitrile has been shown to produce 1-substituted-3,4,5,6,7,8-hexahydroisoquinolines with high yields (above 95%). zenodo.org

Further modifications can be achieved through catalytic hydrogenation of unsaturated precursors. For example, a 1(2H)-isoquinolinone can be hydrogenated to yield the corresponding 3,4-dihydro-1(2H)-isoquinolinone, indicating that controlling the degree of saturation in the carbocyclic ring is a viable strategy for analog generation. researchgate.net The synthesis of various 3,4-dihydroisoquinolin-1(2H)-one derivatives has been explored, creating a library of compounds with different substitutions on both the nitrogen and the aromatic ring, which can then be hydrogenated to the desired hexahydro analogs. nih.govnih.gov

The following table summarizes selected synthetic modifications used to generate analogs of the hexahydro-1(2H)-isoquinolinone core structure, based on methodologies applied to closely related isoquinoline precursors.

Modification StrategyTarget PositionReagents and ConditionsResulting Analog TypeReference
Bischler-Napieralski ReactionC-1N-[2-(1'-cyclohexenyl)ethyl]-substituted phenyl acetamide, AlCl₃/KI, acetonitrile, room temperature.1-(Substituted benzyl)-3,4,5,6,7,8-hexahydroisoquinoline zenodo.org
Bischler-Napieralski ReactionC-1N-2-(1'-cyclohexenyl)ethyl substituted phenyl amide, AlCl₃/KI, acetonitrile, room temperature.1-(Substituted phenyl)-3,4,5,6,7,8-hexahydroisoquinoline zenodo.org
Catalytic HydrogenationCarbocyclic RingCatalytic hydrogenation of a 1(2H)-isoquinolinone precursor.3,4-Dihydro-1(2H)-isoquinolinone researchgate.net
Palladium-Catalyzed AnnulationMultipleN-methoxybenzamides with 2,3-allenoic acid esters, Pd(CH₃CN)₂Cl₂, Ag₂CO₃, DIPEA, toluene, 85 °C.Substituted 3,4-dihydroisoquinolin-1(2H)-ones mdpi.com
One-Pot Curtius Rearrangement and CyclizationMultipleCinnamoyl azides, Hg(OAc)₂, refluxing o-dichlorobenzene.Substituted 1(2H)-isoquinolinones researchgate.net

Molecular Interactions and Mechanistic Insights of Hexahydro 1 2h Isoquinolinone Analogs

Investigation of Specific Molecular Targets and Binding Events (In Vitro Studies)

In vitro studies are fundamental to characterizing the interaction between a ligand and its biological target. For hexahydro-1(2H)-isoquinolinone analogs, these investigations have primarily involved enzyme inhibition assays, receptor binding studies, and computational profiling of protein-ligand interactions to elucidate the specific molecular entities they engage.

Enzyme Inhibition Studies and Kinetic Analysis

Analogs of the isoquinoline (B145761) framework have been investigated for their potential to inhibit various enzymes. These studies are crucial for understanding the compound's mechanism of action and for developing targeted therapeutic agents. For instance, novel series of nih.govnih.govrug.nltriazolo[3,4-a]isoquinolin-3-yl derivatives have been synthesized and evaluated for their inhibitory effects. In an in-vitro topoisomerase II enzyme assay, certain analogs demonstrated significant inhibitory potential, with IC50 values recorded as low as 0.05 µmol/mL. researchgate.net Similarly, the broader isoquinolinone structural motif is present in a variety of small-molecule ligands that are known to bind and inhibit kinases. researchgate.net

Molecular docking studies have further predicted the inhibitory potential of related heterocyclic structures against key enzymes. For example, derivatives of 5,6,7,8-tetrahydroquinazoline, a related nitrogen-containing heterocyclic system, showed high predicted binding affinity for essential enzymes of Mycobacterium tuberculosis, including dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK). mdpi.com Such computational screening suggests that the hexahydro-isoquinolinone scaffold could also be a promising framework for developing novel enzyme inhibitors. Other related structures, such as hexahydrophthalimides, have been identified as inhibitors of enzymes like protoporphyrinogen (B1215707) oxidase. mdpi.com

Table 1: Enzyme Inhibition by Isoquinoline Analogs and Related Heterocycles
Compound ClassTarget EnzymeMethodKey Findings (IC50 / Binding Score)
Triazolo[3,4-a]isoquinoline derivativesTopoisomerase IIIn Vitro AssayIC50 = 0.05 µmol/mL
Isoquinolin-1(2H)-one scaffoldsKinasesGeneral FindingKnown to act as kinase inhibitors
5,6,7,8-Tetrahydroquinazoline derivativesDihydrofolate Reductase (DHFR)Molecular DockingHigh predicted binding affinity

Receptor Binding Assays and Affinity Determination

Receptor binding assays are a cornerstone for determining the affinity and selectivity of a compound for a specific receptor. These assays typically utilize a radiolabeled ligand that binds to the receptor, and the test compound's ability to displace this radioligand is measured to determine its binding affinity (Ki). nih.gov Analogs with a hexahydroisoquinoline core have been shown to interact with several key receptors in the central nervous system.

One prominent example involves hexahydro-pyrrolo-isoquinoline compounds, which have been identified as modulators of the histamine (B1213489) H3 receptor and the serotonin (B10506) transporter (SERT). google.com Further studies on related tetrahydroisoquinolines have provided detailed insights into their interaction with serotonin receptors. Specifically, 8-hydroxy-tetrahydroisoquinoline analogs were evaluated as inverse agonists of the serotonin 7 receptor (5-HT7R). nih.gov Anhalidine, an analog lacking a 1-methyl group compared to the natural alkaloid pellotine, was identified as the most potent inverse agonist in this series, with an EC50 of 219 nM in a functional cAMP assay. nih.gov This demonstrates that subtle structural modifications to the isoquinoline core can significantly impact potency and functional activity at a given receptor.

Additionally, structure-activity relationship studies of chromanoisoquinolines, which are bioisosteres of hexahydrobenzo[a]phenanthridines, have revealed differences in binding properties at dopamine (B1211576) D1-like receptors, suggesting that slight conformational variations in the core structure can alter how substituents interact with the receptor binding pocket. nih.gov

Table 2: Receptor Binding and Functional Activity of Hexahydroisoquinoline Analogs
Compound ClassTarget Receptor/TransporterAssay TypePotency (EC50) / Activity
Hexahydro-pyrrolo-isoquinolinesHistamine H3 Receptor & SERTNot SpecifiedModulatory activity
8-Hydroxy-tetrahydroisoquinolines (Anhalidine)5-HT7 ReceptorGloSensor cAMP AssayEC50 = 219 nM (Inverse Agonist)
ChromanoisoquinolinesDopamine D1-like ReceptorsReceptor Binding AssayDifferential binding based on conformation

Protein-Ligand Interaction Profiling

To understand the binding events at an atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed. These techniques predict the binding pose of a ligand within a protein's active site and identify the key molecular interactions that stabilize the complex.

In silico strategies have been used to evaluate 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ) derivatives as potential antagonists for the CD44 antigen (CD44HAbd). rug.nl MD simulations showed that certain candidates remained bound to the THQ binding site throughout the simulation. rug.nl The analysis of these interactions revealed that conformational changes induced by the ligand, particularly on residue Arg41, may impede the binding of the natural ligand, hyaluronic acid. rug.nl The stability of such protein-ligand complexes is governed by a range of non-covalent interactions, including hydrophobic contacts, hydrogen bonds, and salt bridges. cambridgemedchemconsulting.com

Similarly, molecular docking studies on pyrimidohexahydroquinoline derivatives against the anti-apoptotic protein Mcl-1 revealed potent binding. nih.gov Thiosemicarbazide and thiazolidinone derivatives of this scaffold showed the highest binding energies, recorded at -8.97 and -8.90 kcal/mol, respectively, indicating a strong theoretical affinity for the enzyme's binding pocket. nih.gov These computational profiles provide a detailed map of the interactions, highlighting specific amino acid residues that are crucial for ligand recognition and binding.

Table 3: Predicted Protein-Ligand Interactions for Isoquinoline Analogs
Protein TargetLigand ClassMethodPredicted Binding EnergyKey Interacting Residues
CD44HAbdTetrahydroisoquinolinesMolecular DynamicsStable bindingInduces conformational change in Arg41
Mcl-1 EnzymePyrimidohexahydroquinolinesMolecular Docking-8.97 kcal/molNot specified
CB1a Protein2H-thiopyrano[2,3-b]quinolinesMolecular Docking-6.1 kcal/molILE-8, LYS-7, TRP-12, GLU-9, etc. nih.govsemanticscholar.org

Elucidation of Cellular Pathway Modulation by Hexahydro-1(2H)-isoquinolinones

Beyond direct interaction with a molecular target, it is critical to understand how this binding event translates into a cellular response. Studies in model systems are used to elucidate the downstream effects of hexahydro-1(2H)-isoquinolinone analogs on specific cellular signaling pathways.

Molecular Mechanism Studies in Model Systems

Cell-based assays provide a platform to study the molecular mechanisms of action in a biologically relevant context. A notable example is the investigation of 5,6-dihydro-8H-isoquinolino[1,2-b]quinazolin-8-one derivatives, which are structurally related to the hexahydro-isoquinolinone core. nih.gov In a RAW264.7 macrophage cell model, these compounds were assessed for their ability to up-regulate the expression of the ATP-binding cassette transporter A1 (ABCA1), a key protein in cholesterol efflux. nih.gov

One derivative, compound 3, was found to significantly increase both ABCA1 mRNA and protein levels. nih.gov Mechanistic studies revealed that this effect was mediated by targeting a pathway involving the Liver X Receptor (LXR), a critical regulator of lipid metabolism. nih.gov In a foam cell model, this compound subsequently reduced lipid accumulation induced by oxidized low-density lipoprotein (ox-LDL), thereby inhibiting the formation of foam cells, a key event in the pathogenesis of atherosclerosis. nih.gov This work provides a clear example of how an initial molecular interaction can trigger a cascade of events leading to a specific cellular outcome.

Interplay with Cellular Signaling Networks (Excluding Physiological Outcomes)

The modulation of a single protein can have far-reaching effects on complex and interconnected cellular signaling networks. The actions of flavonoids and other phytochemicals, for instance, are known to involve the modulation of multiple survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt, mitogen-activated protein kinase (MAPK), and protein kinase C pathways. nih.govnih.gov

For hexahydroisoquinoline analogs, the link between receptor binding and signaling network modulation is evident from studies on 5-HT7 receptor inverse agonists. nih.gov The 5-HT7 receptor is coupled to a Gαs protein, and its activation leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger. nih.gov The interaction of 8-hydroxy-tetrahydroisoquinoline inverse agonists with this receptor leads to a decrease in basal cAMP levels. nih.gov This reduction in cAMP directly impacts downstream signaling cascades that are regulated by this messenger, demonstrating a clear interplay between a receptor binding event and the modulation of an intracellular signaling network.

Furthermore, the upregulation of ABCA1 by isoquinolino[1,2-b]quinazolin-8-one derivatives via the LXR pathway highlights another point of intersection with cellular networks. nih.gov The LXR system is a central hub for integrating signals related to lipid homeostasis and inflammation, and its activation or modulation by small molecules can have a widespread impact on the transcriptional regulation of numerous target genes.

Characterization of Biological Recognition Features (Non-Clinical)

The non-clinical characterization of hexahydro-1(2H)-isoquinolinone analogs has revealed specific molecular interactions that underpin their biological activities. In vitro studies have been crucial in elucidating the structure-activity relationships (SAR) and the recognition features necessary for binding to specific biological targets. Research has primarily focused on their potential as neurological agents and as modulators of multidrug resistance in cancer.

Detailed investigations into a series of isoquinoline analogs have provided significant insights into their affinity for dopamine receptors (DR). conicet.gov.arnih.gov Specifically, the affinity of (E)-1-styryl-1,2,3,4-tetrahydroisoquinolines, 7-phenyl-1,2,3,7,8,8a-hexahydrocyclopenta[ij]-IQs (HCPIQs), and (E)-1-(prop-1-en-1-yl)-1,2,3,4-tetrahydroisoquinolines for both D1 and D2-like dopamine receptors has been determined. nih.gov The presence of a catechol group in the isoquinoline ring and N-substitution with a methyl or allyl group were found to be key features for high affinity towards D2-like receptors. conicet.gov.arnih.gov

Molecular modeling studies have complemented these findings, suggesting that hydrophobic motifs enhance the affinity for dopamine receptors. conicet.gov.ar The introduction of a cyclopentane (B165970) ring, forming the tricyclic HCPIQ scaffold, markedly increased selectivity for the D2 dopamine receptor. conicet.gov.arnih.gov This enhanced selectivity is supported by molecular modeling, which revealed stronger molecular interactions of these ligands with the D2 DR compared to the D1 DR. nih.gov

Another area of significant research has been the development of 5-oxo-hexahydroquinoline derivatives as agents to reverse multidrug resistance (MDR) in cancer cells. nih.gov This resistance is often linked to the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1). nih.gov A series of 1,4,5,6,7,8-hexahydro-5-oxo-quinoline-3-carboxamide derivatives bearing a 4-methylthiazole (B1212942) moiety were synthesized and evaluated for their ability to inhibit P-gp efflux. nih.gov Compounds with a 5-oxo-hexahydroquinoline structure, particularly those with 2,4-dichlorophenyl and 4-bromophenyl moieties, were found to significantly block the function of P-gp. nih.gov These findings indicate that the 5-oxo-hexahydroquinoline core is a promising scaffold for developing MDR reversal agents. nih.gov

The tables below summarize the key findings from these non-clinical studies, detailing the binding affinities and biological activities of various hexahydro-1(2H)-isoquinolinone analogs.

Table 1: Affinity of Hexahydrocyclopenta[ij]isoquinoline (HCPIQ) Analogs for Dopamine Receptors (D1 and D2) conicet.gov.arnih.gov

CompoundRR1Ki (nM) D1Ki (nM) D2Selectivity (Ki D1/D2)
3a HH114004.622465
3c HMe35803.541010
3e HAllyl12903.38382

Table 2: Activity of 5-Oxo-hexahydroquinoline Derivatives as P-gp Efflux Inhibitors nih.gov

CompoundArRhodamine 123 Efflux Inhibition (Fold Increase in Fluorescence)
A1 2,4-dichlorophenyl10.43
A2 4-bromophenyl10.33
B1 2,4-dichlorophenyl10.22
B2 4-bromophenyl10.15

Structure Activity Relationship Sar Studies for Hexahydro 1 2h Isoquinolinone Derivatives

Correlation Between Structural Modifications and Molecular Interaction Profiles

The interaction of a ligand with its biological target is a complex interplay of various non-covalent forces, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Structural modifications to the hexahydro-1(2H)-isoquinolinone scaffold can significantly alter these interactions, thereby modulating the compound's affinity and efficacy.

For instance, in the related 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-one series, which has been studied for its affinity to 5-HT2 subtype receptors, the introduction of substituents at various positions on the aromatic ring has a marked effect on binding. researchgate.net It can be inferred that similar modifications to the hexahydro-1(2H)-isoquinolinone core would likewise influence its molecular interaction profile. The lactam moiety, with its carbonyl group and N-H group, is a prime site for forming hydrogen bonds with receptor residues. Alkylation or acylation of the nitrogen atom would abrogate the hydrogen bond donor capability, which could be detrimental or beneficial depending on the specific receptor environment.

Furthermore, the saturated carbocyclic portion of the molecule offers opportunities for introducing substituents that can probe hydrophobic pockets within a binding site. The stereochemistry of these substituents is also critical, as the spatial arrangement of atoms will dictate the complementarity of the ligand with its target.

Identification of Key Pharmacophoric Features within the Scaffold

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the hexahydro-1(2H)-isoquinolinone scaffold, several key pharmacophoric features can be identified based on its chemical structure and by analogy to related compounds.

A typical pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam is a strong hydrogen bond acceptor.

A Hydrogen Bond Donor: The N-H group of the lactam can act as a hydrogen bond donor.

A Hydrophobic Region: The saturated six-membered carbocyclic ring provides a hydrophobic region that can interact with nonpolar residues in a binding pocket.

An Aromatic/Hydrophobic Feature (if substituted): Introduction of aromatic or other lipophilic groups can add further hydrophobic interaction points.

In studies of asymmetrical hexahydro-2H-indazole analogs, a successful pharmacophore model consisted of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions. ugm.ac.id This highlights the common importance of these features in related heterocyclic systems. The precise spatial arrangement of these features is critical for biological activity.

FeatureDescriptionPotential Interaction
Hydrogen Bond AcceptorThe carbonyl oxygen of the lactam ring.Forms hydrogen bonds with donor groups on the receptor (e.g., -NH, -OH).
Hydrogen Bond DonorThe nitrogen atom of the lactam ring (if unsubstituted).Forms hydrogen bonds with acceptor groups on the receptor (e.g., C=O, -O-).
Hydrophobic CoreThe saturated carbocyclic portion of the molecule.Engages in van der Waals and hydrophobic interactions with nonpolar amino acid residues.
Aromatic/Lipophilic SubstituentsGroups attached to the core scaffold.Can provide additional hydrophobic or pi-stacking interactions.

Impact of Substituents on Binding Affinity and Selectivity Towards Biological Targets

The nature, position, and orientation of substituents on the hexahydro-1(2H)-isoquinolinone scaffold play a pivotal role in determining its binding affinity and selectivity for different biological targets.

In SAR studies of 2,3,4,4a,5,10b-hexahydro-benz[h]isoquinoline-6(1H)-ones, the influence of substituents in the 7, 8, and 9 positions on the aromatic ring was investigated for its effect on affinity and selectivity towards 5-HT2A and 5-HT2C receptors. researchgate.net It was found that the electronic properties and size of the substituents significantly impacted the binding profile. For example, electron-donating groups might enhance binding to a receptor with an electron-deficient pocket, while bulky substituents could either provide favorable hydrophobic interactions or cause steric hindrance.

For the hexahydro-1(2H)-isoquinolinone core, substituents on the carbocyclic ring could modulate lipophilicity, which is often correlated with cell permeability and binding to hydrophobic targets. Aromatic substituents, in particular, can introduce the possibility of pi-pi stacking or cation-pi interactions, which can significantly enhance binding affinity. The selectivity of a compound for a particular receptor subtype can often be fine-tuned by carefully selecting substituents that exploit subtle differences in the amino acid composition of the binding sites of different receptors.

The following table summarizes the general effects of different types of substituents on the binding characteristics of drug-like molecules, which can be extrapolated to the hexahydro-1(2H)-isoquinolinone scaffold.

Substituent TypePotential Impact on Binding AffinityPotential Impact on Selectivity
Small Alkyl GroupsCan increase lipophilicity and van der Waals interactions.May improve selectivity by fitting into specific small hydrophobic pockets.
Aromatic RingsCan engage in pi-pi stacking, cation-pi, and hydrophobic interactions, often leading to a significant increase in affinity.Can be used to exploit differences in the shape and electronic nature of binding sites to achieve selectivity.
Hydrogen Bonding Groups (-OH, -NH2, etc.)Can form additional hydrogen bonds with the target, increasing affinity.The specific geometry of hydrogen bond donors and acceptors can be critical for selective binding.
HalogensCan modulate electronic properties and lipophilicity, and may participate in halogen bonding.Can be used to fine-tune interactions and improve selectivity.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its ability to bind to a biological target. The hexahydro-1(2H)-isoquinolinone scaffold possesses a degree of conformational flexibility due to the saturated carbocyclic ring, which can adopt different chair, boat, or twist-boat conformations. The specific conformation that is recognized by a receptor is known as the bioactive conformation.

The energy barrier between different conformers can influence the binding process. If the bioactive conformation is a high-energy state, the binding affinity will be reduced as energy is required to force the molecule into this less favorable shape. Conformational analysis, through computational methods or experimental techniques like NMR spectroscopy, can help to identify the low-energy conformations of a molecule. rsc.org

Comparative SAR Studies Across Related Isoquinolinone Frameworks

To gain a deeper understanding of the SAR of hexahydro-1(2H)-isoquinolinone, it is instructive to compare it with related isoquinolinone frameworks, such as tetrahydroisoquinolines. Tetrahydroisoquinoline derivatives have been extensively studied and have shown a wide range of biological activities. nih.govnuph.edu.ua

One key difference between the hexahydro- and tetrahydro-isoquinolinone scaffolds is the degree of saturation. The fully saturated carbocyclic ring in the hexahydro- derivative imparts greater conformational flexibility compared to the partially unsaturated ring in the tetrahydro- analog. This increased flexibility can be advantageous, allowing the molecule to adapt to the shape of different binding sites, but it can also be detrimental due to an associated entropic penalty upon binding.

SAR studies on tetrahydroisoquinoline derivatives as P-glycoprotein (P-gp) ligands have highlighted the importance of flexibility and bioisosteric replacement in achieving high potency and selectivity. nih.gov For example, the introduction of a 2-biphenyl derivative or an elongated analogue led to strong P-gp substrates. This suggests that for the hexahydro-1(2H)-isoquinolinone scaffold, modifications at the nitrogen atom and the exploration of different substituent lengths and flexibilities could be fruitful avenues for modulating biological activity.

By comparing the SAR of these different scaffolds, common trends and key structural requirements for activity can be identified, which can then be applied to the rational design of novel and more potent derivatives based on the 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone core.

Computational and Theoretical Investigations of 3,4,5,6,7,8 Hexahydro 1 2h Isoquinolinone

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a derivative of hexahydroisoquinolinone, and its biological target, typically a protein or enzyme. mdpi.com These methods provide insights into binding affinities, conformational changes, and the stability of the ligand-target complex.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. Studies on related scaffolds, such as hexahydroquinolines, have demonstrated their potential to bind to specific therapeutic targets. For instance, various derivatives of a related hexahydroquinoline core were docked into the active site of the Mcl-1 enzyme, an important regulator of apoptosis and a target for anticancer drugs. nih.govresearchgate.net The docking scores, which estimate the binding affinity, indicated that certain modifications to the core structure could lead to high-potency binding, sometimes exceeding that of known co-crystallized ligands. nih.gov Similarly, studies on 1,2,3,4-tetrahydroisoquinoline (B50084) (THQ) derivatives have been used to identify potential antagonists for the CD44 receptor, which is implicated in cancer metastasis. rug.nlmdpi.comnih.govnih.gov These computational analyses revealed key interactions within the binding pocket that are essential for the molecule's activity. rug.nlmdpi.com

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are often employed to study the dynamic behavior of the ligand-receptor complex over time. mdpi.com These simulations provide a more detailed view of the stability of the binding pose and the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov For example, MD simulations performed on potential CD44 antagonists containing a tetrahydroisoquinoline motif helped to confirm the stability of their binding and their potential to block the receptor's natural interactions. rug.nlnih.gov By simulating the movement of every atom in the system, researchers can observe conformational changes and calculate binding free energies, offering a deeper understanding of the ligand's mechanism of action. rug.nl

The table below summarizes representative docking results for compounds containing related structural cores, illustrating the type of data generated from these computational studies.

Compound ScaffoldTarget ProteinDocking Score (kcal/mol)Key Interacting Residues (Example)
Hexahydroquinoline DerivativeMcl-1 Enzyme-8.97Not Specified
Hexahydroquinoline DerivativeMcl-1 Enzyme-8.90Not Specified
Tetrahydroisoquinoline (THQ)CD44HAbdNot SpecifiedAsn29, Glu41, Arg45, Arg82

This table is illustrative and based on findings for structurally related compounds to demonstrate the application of molecular docking. nih.govrug.nlmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. researchgate.netmdpi.com These methods provide fundamental insights into a molecule's stability, reactivity, and spectroscopic characteristics by solving the Schrödinger equation.

For scaffolds like hexahydroisoquinolinone, quantum chemical calculations can determine a variety of electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net

Furthermore, these calculations can generate electron density maps and molecular electrostatic potential (MEP) maps. These maps visualize the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for predicting how the molecule will interact with other molecules and its biological target. mdpi.com

The following table outlines key parameters obtained from quantum chemical calculations and their significance in understanding molecular reactivity.

ParameterDescriptionSignificance in Reactivity
HOMO Energy Energy of the highest occupied molecular orbital.Relates to the ability to donate electrons (nucleophilicity).
LUMO Energy Energy of the lowest unoccupied molecular orbital.Relates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the molecule's surface.Identifies electron-rich and electron-poor sites, predicting regions for intermolecular interactions.

In Silico Prediction Methodologies for Molecular Properties Relevant to Interaction Mechanisms

In silico prediction methodologies are essential for evaluating the pharmacokinetic properties of a molecule, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These predictive models use a molecule's structure to estimate its drug-likeness and potential behavior in a biological system. biotechnologia-journal.orgresearchgate.net

For the hexahydroisoquinolinone scaffold and its derivatives, various molecular properties can be calculated to predict their suitability as drug candidates. biotechnologia-journal.org These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, which helps to forecast a compound's oral bioavailability. mdpi.com

Key predicted properties include:

LogP (Octanol-Water Partition Coefficient): A measure of the molecule's lipophilicity, which affects its absorption and distribution.

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which influences its ability to permeate cell membranes.

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is crucial for absorption.

Number of Hydrogen Bond Donors and Acceptors: These impact the molecule's binding to targets and its solubility.

Computational tools can also predict potential toxicity issues, such as mutagenicity, hepatotoxicity, or irritant effects, based on the presence of specific functional groups or structural alerts. biotechnologia-journal.org These early-stage predictions help to prioritize compounds for synthesis and experimental testing, saving time and resources. nih.govresearchgate.net

The table below provides an example of the types of molecular properties that can be predicted in silico for a given compound.

Molecular PropertyPredicted Value (Example)Significance
Molecular Weight ( g/mol )< 500Adherence to Lipinski's Rule for drug-likeness.
LogP (Octanol-Water Partition)< 5Indicates optimal lipophilicity for membrane permeability and solubility.
Hydrogen Bond Donors< 5Affects solubility and binding interactions.
Hydrogen Bond Acceptors< 10Affects solubility and binding interactions.
Topological Polar Surface Area (TPSA)< 140 ŲCorrelates with membrane permeability.
Aqueous Solubility (logS)> -4Higher values indicate better solubility and potential for absorption.

Cheminformatics Approaches for Chemical Space Exploration

Cheminformatics applies information technology and computational methods to a wide range of chemical data. springernature.comdrugdesign.org One of its key applications is the exploration of chemical space, which is the vast, multidimensional space of all possible molecules. scispace.com By analyzing the chemical space around a core scaffold like 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone, researchers can identify novel derivatives with desired properties. mdpi.com

This exploration often begins with the creation of virtual libraries of compounds by adding various substituents to the core structure. mdpi.com Cheminformatics tools are then used to analyze these libraries. Molecular descriptors, which are numerical representations of a molecule's structure and physicochemical properties, are calculated for each compound in the library. scispace.com

Techniques such as Principal Component Analysis (PCA) or t-Distributed Stochastic Neighbor Embedding (t-SNE) can be used to visualize the chemical space in two or three dimensions. scispace.com This visualization helps researchers understand the diversity of the library and identify regions of the chemical space that are populated by compounds with desirable characteristics (e.g., high predicted activity, good drug-likeness). mdpi.comscispace.com By comparing the chemical space of a designed library to that of known drugs, it is possible to assess the novelty and potential of the new compounds. mdpi.com

The table below outlines common cheminformatics approaches used for exploring the chemical space of a molecular scaffold.

Cheminformatics ApproachDescriptionApplication
Virtual Library Generation Computationally creating a large set of derivatives from a core scaffold.To systematically explore the impact of different functional groups on molecular properties.
Molecular Descriptor Calculation Quantifying molecular properties (e.g., size, shape, electronic properties) with numerical values.To create a basis for comparing molecules and building predictive models.
Diversity Analysis Assessing the structural variety within a chemical library.To ensure broad coverage of the chemical space and avoid redundancy in screening efforts.
Chemical Space Visualization Using dimensionality reduction techniques (e.g., PCA, t-SNE) to plot the library in 2D or 3D.To visually identify clusters of similar compounds and understand structure-property relationships. scispace.com
Structure-Activity Relationship (SAR) Analysis Identifying correlations between structural features and biological activity.To guide the design of new, more potent compounds. springernature.com

Exploration of the Hexahydro 1 2h Isoquinolinone Moiety As a Versatile Chemical Scaffold

Design and Synthesis of Diverse Analog Libraries

The ability to generate libraries of structurally diverse analogs is a cornerstone of modern drug discovery. The hexahydro-1(2H)-isoquinolinone scaffold is particularly amenable to the construction of such libraries through various synthetic strategies.

A notable example is the creation of a 70-membered library of 2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine derivatives. nih.govnih.gov This was achieved through a sophisticated multicomponent assembly process coupled with a 1,3-dipolar cycloaddition reaction. nih.gov The synthesis commenced with the construction of a parent tetrahydroisoquinoline fused isoxazolidine (B1194047) scaffold, which was then functionalized using well-established protocols like the Suzuki and Buchwald-Hartwig cross-coupling reactions to introduce a wide range of substituents. nih.gov This approach highlights the utility of the core scaffold in diversity-oriented synthesis, enabling the rapid generation of a multitude of analogs for biological screening. nih.gov

Another powerful strategy for generating isoquinoline-based libraries involves microwave-assisted synthesis. organic-chemistry.org Microwave irradiation has been shown to significantly accelerate classic reactions like the Bischler-Napieralski and Pictet-Spengler cyclizations, which are fundamental to the formation of the isoquinoline (B145761) core. organic-chemistry.org These methods allow for the production of substituted dihydroisoquinolines and tetrahydroisoquinolines, which can be further modified to create a diverse set of hexahydro-1(2H)-isoquinolinone analogs. organic-chemistry.org The use of isoquinolin-1(2H)-ones as a foundational scaffold for further functionalization, for instance, through palladium-catalyzed cross-coupling reactions, has proven to be a practical and efficient route for introducing substituents at various positions of the isoquinoline ring system. organic-chemistry.org

The synthesis of pyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines has been achieved through a three-component [3+2] cycloaddition, followed by a one-pot N-allylation and intramolecular Heck reaction. nih.gov This method demonstrates good pot, atom, and step economy, making it an efficient way to generate complex derivatives of the hexahydropyrrolo[2,1-a]isoquinoline scaffold. nih.gov

Library Synthesis ApproachKey ReactionsNumber of AnalogsCore Scaffold Variation
Multicomponent Assembly/1,3-Dipolar CycloadditionMannich-type multicomponent assembly, 1,3-dipolar cycloaddition, Suzuki and Buchwald-Hartwig cross-coupling702,3,4,6,7,11b-Hexahydro-1H-pyrido[2,1-a]isoquinoline-2-amine
Microwave-Assisted SynthesisBischler-Napieralski reaction, Pictet-Spengler reaction, Pd-catalyzed cross-couplingLibrarySubstituted Dihydroisoquinolines and Tetrahydroisoquinolines
Three-component [3+2] Cycloaddition/One-pot Reactions[3+2] cycloaddition, N-allylation, Intramolecular Heck reactionLibraryPyrrolidinedione-fused hexahydropyrrolo[2,1-a]isoquinolines

Application as a Core Structure in Chemical Probe Development

A chemical probe is a small molecule that is used to study and manipulate a biological system. The hexahydro-1(2H)-isoquinolinone scaffold has proven to be a valuable core structure for the development of such probes due to its ability to be readily functionalized, allowing for the fine-tuning of potency, selectivity, and other properties necessary for a good chemical probe.

For example, the 5,6-dihydropyrrolo[2,1-a]isoquinoline scaffold, a close relative of the hexahydro-1(2H)-isoquinolinone core, serves as the core skeleton for lamellarin analogues. nih.gov Lamellarins are a class of marine alkaloids with a range of biological activities, including cytotoxicity against cancer cell lines. nih.gov By synthesizing novel 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives, researchers can develop chemical probes to investigate the mechanisms of action of lamellarins and explore their therapeutic potential. nih.gov

A compelling example of the application of a related scaffold is the stereoselective synthesis of the hexahydroimidazo[1,5-b]isoquinoline (HHII) scaffold. acs.org This scaffold was designed as a non-steroidal mimic of the A-B ring system of steroids and was used to develop selective glucocorticoid receptor (GR) modulators. acs.org The study demonstrated that the basic imidazole (B134444) moiety within the HHII scaffold is tolerated by the glucocorticoid receptor, and substitutions on the B-ring could modulate the agonist activity in transrepressive assays. acs.org This work underscores the potential of using hexahydroisoquinoline-based scaffolds to create chemical probes for studying nuclear receptors and other important biological targets.

ScaffoldBiological Target/ApplicationKey Findings
5,6-Dihydropyrrolo[2,1-a]isoquinolineLamellarin Analogues (potential anticancer agents)Serves as a core skeleton for synthesizing compounds with cytotoxic activity.
Hexahydroimidazo[1,5-b]isoquinolineGlucocorticoid Receptor (GR) ModulatorsActs as a non-steroidal mimic, allowing for the development of selective GR modulators with dissociated pharmacology.

Role in the Development of New Synthetic Methodologies and Reagents

The synthesis of the hexahydro-1(2H)-isoquinolinone core and its derivatives has not only been a goal in itself but has also driven the development of new synthetic methodologies and reagents.

The Bischler-Napieralski reaction is a classic and widely used method for the synthesis of 3,4-dihydroisoquinolines, which are key precursors to hexahydro-1(2H)-isoquinolinones. wikipedia.orgnrochemistry.comorganic-chemistry.org This intramolecular electrophilic aromatic substitution reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). nrochemistry.comorganic-chemistry.org The reaction proceeds through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, depending on the reaction conditions. wikipedia.org The continued use and study of the Bischler-Napieralski reaction for the synthesis of isoquinoline derivatives have led to a deeper understanding of its mechanism and the development of milder and more efficient reaction conditions. nih.gov For instance, the use of trifluoromethanesulfonic anhydride (B1165640) in the presence of 2-chloropyridine (B119429) has been shown to be effective for the cyclodehydration of amides to form dihydroisoquinolines under mild conditions. nih.gov

More recently, transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of isoquinolinones. Palladium-catalyzed C-H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters provides a novel and efficient route to 3,4-substituted hydroisoquinolones. mdpi.com This method offers good yields and excellent regioselectivity. mdpi.com Similarly, ligand-free palladium-catalyzed C-H and N-H double activation has been developed for the atom-economical synthesis of isoquinolinones. researchgate.net These modern catalytic methods represent a significant advancement over classical synthetic routes, often providing access to a wider range of substituted analogs under milder conditions.

The development of a one-pot synthesis of isoquinoline alkaloids via an oxidative amidation–Bischler–Napieralski reaction sequence provides a direct route to 1-benzoyl dihydroisoquinolines from open-chain precursors. aurigeneservices.com This approach streamlines the synthesis and avoids the need to isolate intermediates.

Synthetic MethodologyDescriptionKey Reagents/CatalystsPrecursor to Hexahydro-1(2H)-isoquinolinone
Bischler-Napieralski ReactionIntramolecular electrophilic aromatic substitution of β-arylethylamides.POCl₃, P₂O₅, Tf₂O3,4-Dihydroisoquinolines
Palladium-Catalyzed C-H Activation/AnnulationC-H and N-H bond activation to form the isoquinolinone ring.Palladium catalystsSubstituted Hydroisoquinolones
Oxidative Amidation–Bischler–Napieralski ReactionOne-pot sequence to form 1-benzoyl dihydroisoquinolines.Oxidizing agent, POCl₃1-Benzoyl-3,4-dihydroisoquinolines

Advanced Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Hexahydro-1(2H)-isoquinolinone Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of hexahydro-1(2H)-isoquinolinone. nih.gov These computational tools offer the potential to accelerate discovery and deepen our understanding of the molecule's properties and applications. arxiv.org

Predictive Modeling: Machine learning algorithms, particularly deep neural networks, can be trained on existing datasets of isoquinoline (B145761) derivatives to predict various properties of novel, unsynthesized hexahydro-1(2H)-isoquinolinone analogs. mdpi.com This includes predicting biological activity against specific targets, physicochemical properties like solubility and permeability, and potential toxicity profiles. mdpi.com By leveraging large datasets from public and private sources, these models can guide synthetic efforts toward compounds with a higher probability of desired characteristics. arxiv.orgmdpi.com

De Novo Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design novel hexahydro-1(2H)-isoquinolinone derivatives with specific desired properties. nih.gov These models can explore a vast chemical space to propose structures that are synthetically feasible and optimized for a particular biological target. nih.gov

Reaction Prediction and Synthesis Planning: AI can assist in the development of novel synthetic routes to 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone and its derivatives. nih.gov By analyzing vast databases of chemical reactions, ML models can predict the outcomes of potential reactions and suggest optimal synthetic pathways, thereby reducing the time and resources spent on trial-and-error synthesis. arxiv.org

Potential Applications of AI/ML in Hexahydro-1(2H)-isoquinolinone Research

Application Area AI/ML Technique Potential Impact
Property Prediction Deep Neural Networks, Random Forest Accelerated identification of lead compounds with desired biological and physicochemical properties. mdpi.com
Novel Compound Design Generative Adversarial Networks (GANs) Discovery of novel derivatives with enhanced activity and selectivity. nih.gov
Synthesis Optimization Retrosynthesis Prediction Models Streamlined and more efficient synthesis of target molecules. nih.gov

| Mechanism of Action Studies | Molecular Docking and Simulation | Elucidation of binding modes and interactions with biological targets. |

Unexplored Chemical Spaces and Derivatization Strategies

The core structure of this compound offers numerous sites for chemical modification, opening up vast, unexplored chemical spaces. Future derivatization strategies will focus on creating libraries of analogs with diverse functionalities to probe structure-activity relationships (SAR) and identify compounds with novel biological activities. rsc.org

Key Derivatization Sites:

Nitrogen Atom (N-2): Alkylation, acylation, and arylation at the nitrogen atom can significantly influence the molecule's steric and electronic properties, affecting its interaction with biological targets.

Aromatic Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) on the aromatic portion of the isoquinolinone core can modulate its electronic character and lipophilicity.

Saturated Ring: Functionalization of the saturated hexahydro portion, though more challenging, can introduce chiral centers and conformational constraints that may lead to enhanced selectivity and potency.

Advanced Derivatization Approaches:

Combinatorial Chemistry: High-throughput synthesis of large libraries of hexahydro-1(2H)-isoquinolinone derivatives will enable rapid exploration of chemical space. researchgate.net

Fragment-Based Drug Discovery: Small molecular fragments can be linked to the hexahydro-1(2H)-isoquinolinone scaffold to build novel compounds with high affinity for specific protein targets.

Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can improve pharmacokinetic properties and reduce off-target effects.

Table of Potential Derivatization Strategies

Position Reaction Type Potential Functional Groups Desired Outcome
N-2 Alkylation/Acylation Alkyl chains, benzyl (B1604629) groups, acyl groups Modulate solubility and cell permeability.
C-4 Substitution Aryl, heteroaryl groups Introduce new interaction points for target binding.

Methodological Innovations in Synthetic and Mechanistic Studies

Advancements in synthetic organic chemistry will provide more efficient and versatile methods for the construction of the this compound core and its derivatives. zenodo.org

Novel Synthetic Methodologies:

Catalytic Asymmetric Synthesis: The development of new chiral catalysts will enable the enantioselective synthesis of specific stereoisomers of substituted hexahydro-1(2H)-isoquinolinones, which is crucial as different enantiomers often exhibit distinct biological activities.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, higher yields, and enhanced safety for the large-scale production of these compounds.

Photoredox Catalysis: Visible-light-mediated reactions can provide access to novel transformations and functionalization strategies that are not achievable with traditional thermal methods. nih.gov

Mechanistic Investigations: A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of hexahydro-1(2H)-isoquinolinones is essential for optimizing existing methods and developing new ones. Advanced techniques such as in-situ spectroscopic monitoring (e.g., NMR, IR) and computational modeling (e.g., Density Functional Theory - DFT) will be instrumental in elucidating reaction pathways and transition states.

Addressing Existing Gaps in the Fundamental Understanding of Hexahydro-1(2H)-isoquinolinone Reactivity and Interactions

Despite progress, there remain significant gaps in our fundamental understanding of the chemical behavior of this compound.

Key Areas for Future Investigation:

Conformational Analysis: A detailed study of the conformational preferences of the flexible hexahydro ring system is needed. The conformation can significantly impact the molecule's shape and its ability to bind to a biological target.

Metabolic Stability: The metabolic pathways of hexahydro-1(2H)-isoquinolinone derivatives are largely unknown. Identifying potential sites of metabolic transformation is critical for designing compounds with improved pharmacokinetic profiles.

Intermolecular Interactions: A more profound understanding of the non-covalent interactions (e.g., hydrogen bonding, π-stacking) that govern the binding of these molecules to their biological targets will facilitate the rational design of more potent and selective inhibitors.

By focusing on these advanced research directions, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of new therapeutic agents and chemical probes.

Q & A

Q. What are the common synthetic routes for 3,4,5,6,7,8-hexahydro-1(2H)-isoquinolinone derivatives?

Methodological Answer: Key synthetic strategies involve:

  • Multi-step cyclization : Starting from substituted benzaldehyde derivatives, reductive amination or Pictet-Spengler reactions form the hexahydroisoquinolinone core. For example, bromination of 7-amino-3,4-dihydro-1(2H)-isoquinolinone with hydrobromic acid in acetonitrile yields brominated intermediates .
  • Acylation reactions : Reacting the core structure with acyl chlorides (e.g., benzoyl chloride) in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate generates N-acylated derivatives. This method achieved yields of 65–85% for compounds like 2-benzoyl-1,2-dihydroisoquinolin-3(4H)-one .
  • Functionalization via nucleophilic substitution : Alkyl or aryl groups are introduced at specific positions using alkyl halides or Grignard reagents under inert conditions.

Q. How is NMR spectroscopy employed to confirm the structure of substituted hexahydroisoquinolinones?

Methodological Answer:

  • 1H NMR : Key signals include:
    • N-H protons : Broad singlet at δ 8.5–9.5 ppm (amide NH) .
    • Aromatic protons : Multiplet patterns between δ 6.8–7.5 ppm for substituted phenyl groups.
    • Saturated ring protons : Multiplets in δ 1.5–3.0 ppm for cyclohexane-like environments .
  • 13C NMR : Carbonyl signals (C=O) appear at δ 165–175 ppm, while quaternary carbons in the saturated ring resonate at δ 30–45 ppm .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals and confirms connectivity, particularly for stereoisomers .

Example : For 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, NOESY correlations confirmed intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, stabilizing the planar conformation .

Advanced Research Questions

Q. What strategies resolve contradictions between computational modeling and experimental data for hexahydroisoquinolinone derivatives?

Methodological Answer:

  • Validation via X-ray crystallography : Compare computed geometries (DFT-optimized) with crystal structures. For example, torsional angles in 2-(2-hydroxyphenyl) derivatives showed <5° deviation between DFT and experimental data .
  • Sensitivity analysis : Adjust force field parameters (e.g., van der Waals radii) to match observed hydrogen-bonding patterns (e.g., C–H···π interactions in crystal packing) .
  • Experimental replication : Repeat synthesis under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to rule out oxidation or hydrolysis artifacts .

Case Study : A discrepancy in predicted vs. observed melting points for 6-methoxy derivatives was resolved by identifying trace solvent retention (e.g., ethyl acetate) via GC-MS, necessitating prolonged drying under vacuum .

Q. How do substituents at specific positions influence acetylcholinesterase (AChE) inhibitory activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Position 2 : Electron-withdrawing groups (e.g., benzoyl) enhance AChE binding (IC₅₀ = 1.2 µM) by stabilizing π-π interactions with the catalytic site .
    • Position 6 : Hydrophobic substituents (e.g., cyclopentyl) improve blood-brain barrier permeability, as seen in derivatives with 50% higher in vivo efficacy .
    • Position 7 : Methoxy groups reduce activity due to steric hindrance (IC₅₀ increases from 1.2 to 8.7 µM) .

Q. What advanced techniques characterize intermolecular interactions in hexahydroisoquinolinone crystals?

Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves hydrogen-bonding networks (e.g., O–H···O=C interactions in 2-hydroxyphenyl derivatives with bond lengths of 2.65–2.75 Å) .
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., 12% H···O interactions in 6,7-dimethoxy derivatives) .
  • Thermogravimetric analysis (TGA) : Correlates thermal stability with packing efficiency. Derivatives with dense C–H···π networks show decomposition temperatures >250°C .

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